molecular formula C6H9N3O2 B3248754 5-(Aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1889906-57-3

5-(Aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B3248754
CAS No.: 1889906-57-3
M. Wt: 155.15
InChI Key: AOCAXMNRGAZEOA-UHFFFAOYSA-N
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Description

The compound 5-(Aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 23899-79-8) is a pyrimidine derivative with a tetrahydropyrimidine-dione core. Its molecular formula is C₆H₉N₃O₂ (calculated molecular weight: 155.15 g/mol), featuring a 1-methyl group and a 5-aminomethyl substituent. The IUPAC name is 5-(aminomethyl)-1-methylpyrimidine-2,4-dione, and its structure is characterized by a saturated pyrimidine ring with ketone groups at positions 2 and 4 .

Properties

IUPAC Name

5-(aminomethyl)-1-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(2-7)5(10)8-6(9)11/h3H,2,7H2,1H3,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCAXMNRGAZEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 1889906-57-3) is a compound of considerable interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for 5-(Aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is C6H9N3O2C_6H_9N_3O_2 with a molecular weight of 155.15 g/mol. The structure is characterized by a tetrahydropyrimidine ring with an amino group and a methyl substituent.

PropertyValue
Molecular FormulaC₆H₉N₃O₂
Molecular Weight155.15 g/mol
CAS Number1889906-57-3
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Antimicrobial Activity

Recent studies have indicated that 5-(Aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains using the agar disc-diffusion method. The compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.
  • Results : The compound displayed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics such as tetracycline .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression.

Research Findings

  • Cell Lines Tested : Human breast cancer (MCF-7) and renal cancer (A498).
  • Mechanism : Induction of apoptosis was observed in treated cells through caspase activation and modulation of Bcl-2 family proteins .

The biological activity of 5-(Aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in nucleotide synthesis and repair.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells .

Safety Profile

The safety profile of 5-(Aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is still under investigation. Preliminary toxicity studies indicate low cytotoxicity at therapeutic concentrations; however, further research is needed to fully establish its safety in clinical settings .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-(aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit antimicrobial properties. Research has focused on its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. Preliminary studies have shown that it may inhibit the proliferation of certain cancer cell lines. This opens avenues for further research into its mechanism of action and efficacy as an anticancer drug.

Neuroprotective Effects

Some studies suggest that derivatives of this compound may possess neuroprotective properties. This could make it relevant in the treatment of neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease, where protecting neuronal integrity is crucial.

Synthesis of Novel Compounds

5-(Aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the creation of new chemical entities with desired biological activities.

Drug Formulation Studies

The compound is also being explored in formulation studies to enhance the solubility and bioavailability of poorly soluble drugs. Its properties may help in developing more effective drug delivery systems.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus
Anticancer PropertiesInhibition of proliferation in breast cancer cell lines
Neuroprotective EffectsPotential to protect against oxidative stress in neuronal cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-dione derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical properties and biological activities. Below is a detailed comparison with key analogs:

Structural and Functional Group Analysis

Compound Name (CAS or Identifier) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-(Aminomethyl)-1-methyl-THPMD (23899-79-8) 1-methyl, 5-(CH₂NH₂) C₆H₉N₃O₂ 155.15 Primary amine at C5 via methylene bridge; potential for hydrogen bonding
5-Amino-1-methyl-THPMD (PubChem CID 265774) 1-methyl, 5-NH₂ C₅H₇N₃O₂ 141.13 Direct amino group at C5; smaller molecular size than aminomethyl derivative
5-Iodo-THPMD (696-07-1) 5-I, others unsubstituted C₄H₃IN₂O₂ 237.98 Halogen substitution; potential antimetabolite activity
Zidovudine (30516-87-1) 1-(azido-oxolanyl), 5-methyl C₁₀H₁₃N₅O₄ 267.24 Nucleoside analog; HIV reverse transcriptase inhibitor
Compound 31 () 1-methyl, 5-(thiazolylmethyl-CF₃) C₁₃H₁₁F₃N₄O₂S 384.35 HSD17B13 inhibitor; trifluoromethyl enhances lipophilicity

Physicochemical Properties

  • Solubility: The aminomethyl group in the target compound enhances water solubility compared to halogenated analogs (e.g., 5-iodo-THPMD).
  • Lipophilicity : Trifluoromethyl or thiadiazole substituents (e.g., Compound 31) increase logP values, favoring membrane permeability .
  • Stability : Methyl groups at N1 (as in the target compound) reduce ring oxidation compared to unsubstituted analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(Aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione?

  • Methodology :

  • Cyclocondensation : React β-keto esters with urea derivatives under acidic conditions. For example, use methyl acetoacetate and aminomethylurea in HCl/EtOH to form the pyrimidine core .

  • Functionalization : Introduce the aminomethyl group via nucleophilic substitution at position 5 using NH₂CH₂Cl/K₂CO₃ in DMF .

  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization (EtOH/H₂O) .

    • Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationHCl/EtOH, reflux, 6h65–70>95%
AminomethylationNH₂CH₂Cl, K₂CO₃, DMF, 80°C, 12h50–55>90%

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using δ values (e.g., NH₂CH₂- at δ 3.2–3.5 ppm; pyrimidine C=O at δ 165–170 ppm) .

  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH₂ bending (1600 cm⁻¹) .

  • Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ (calculated m/z: 171.08 for C₆H₁₀N₄O₂) .

    • Example NMR Data :
Proton Groupδ (ppm)MultiplicityIntegration
NH₂CH₂-3.35triplet (J=6 Hz)2H
N-CH₃3.02singlet3H

Q. What analytical methods ensure purity for pharmacological studies?

  • Methodology :

  • HPLC : Use a C18 column, mobile phase (ammonium acetate buffer pH 6.5/acetonitrile), flow rate 1.0 mL/min, UV detection at 254 nm .
  • TLC : Monitor reactions using silica plates (CH₂Cl₂/MeOH 8:2; Rf ~0.5) .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity in biological systems?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare keto-enol tautomer stability .

  • X-ray Crystallography : Resolve crystal structures to confirm dominant tautomers (e.g., keto form in solid state) .

  • Biological Assays : Compare tautomer activity in enzyme inhibition (e.g., thymidylate synthase) via IC₅₀ measurements .

    • Key Finding :
      The keto form is energetically favored (ΔG = 2.3 kcal/mol), correlating with higher binding affinity to enzymes .

Q. What strategies mitigate contradictions in SAR studies for derivatives of this compound?

  • Methodology :

  • Systematic Substitution : Synthesize analogs with varied substituents (e.g., halogens at position 5) and test activity .

  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., dihydrofolate reductase) .

  • Meta-Analysis : Cross-reference conflicting data (e.g., logP vs. activity) using multivariate regression .

    • Example SAR Table :
DerivativeSubstituentIC₅₀ (µM)logP
ParentNH₂CH₂-12.5-1.2
5-FluoroF8.3-0.9
5-ChloroCl6.7-0.5

Q. How can enantioselective synthesis be achieved for chiral analogs?

  • Methodology :

  • Chiral Auxiliaries : Use (R)-BINOL-phosphoric acid to induce asymmetry during cyclization (ee >90%) .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to separate enantiomers via ester hydrolysis .

Contradictions in Evidence

  • Synthetic Yields : reports 65–70% yields for cyclocondensation, while notes 50–55% for similar steps. This discrepancy may arise from solvent purity or reaction scaling .
  • Biological Activity : suggests high enzyme inhibition (IC₅₀ <10 µM), but no direct data exists for the parent compound. Verify via dose-response assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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